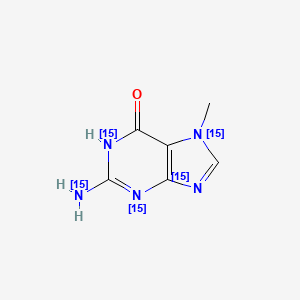
(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is a chiral organic compound characterized by the presence of two fluorine atoms on the naphthalene ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Amination: Introduction of the amine group at the 2-position through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Industrial Production Methods
Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine may involve large-scale fluorination and reduction processes, followed by efficient amination techniques to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to optimize these reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts such as Pd/C.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine
In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine: Lacks the chiral center, resulting in different biological activity.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: Contains a carboxyl group, affecting its reactivity and applications.
Uniqueness
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is unique due to its chiral nature and the presence of fluorine atoms, which significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1213330-66-5 |
|---|---|
Molecular Formula |
C10H11F2N |
Molecular Weight |
183.1978464 |
Synonyms |
(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








